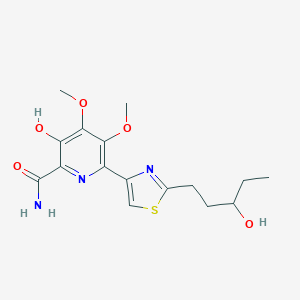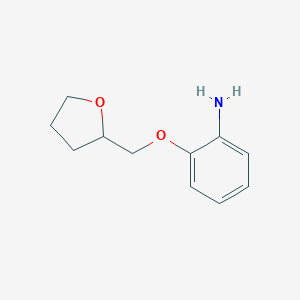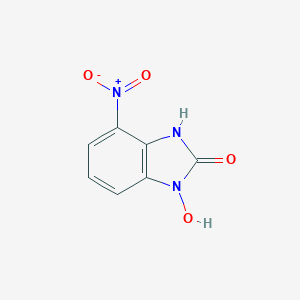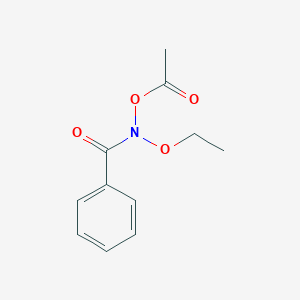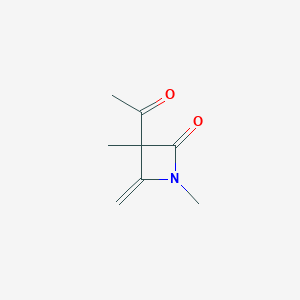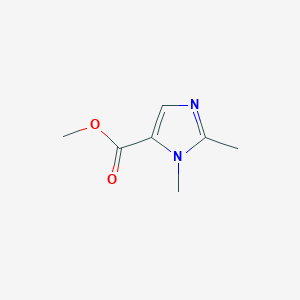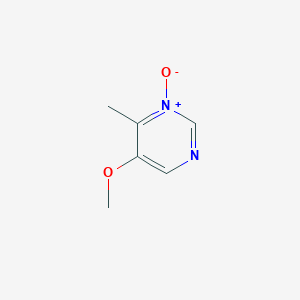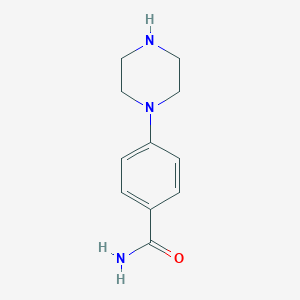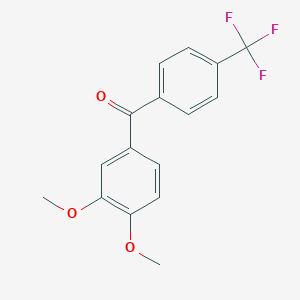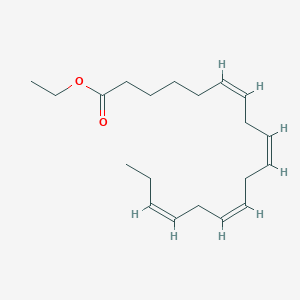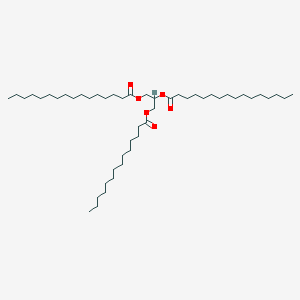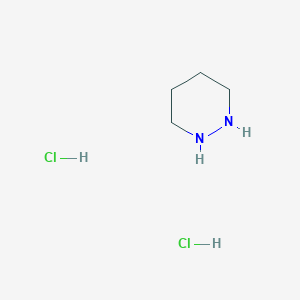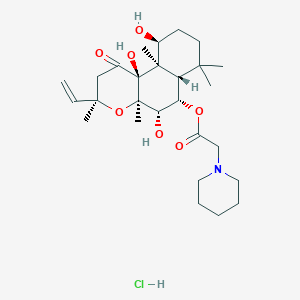
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl, also known as Epoxyketone, is a chemical compound that has been the subject of extensive scientific research. It is a labdane diterpenoid that has shown potential as an anti-cancer agent due to its ability to inhibit proteasome activity. In
Aplicaciones Científicas De Investigación
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit proteasome activity, which is essential for the survival of cancer cells. Inhibition of proteasome activity leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl inhibits proteasome activity by irreversibly binding to the active site of the proteasome. This leads to the accumulation of misfolded proteins and ultimately, cell death. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to selectively target cancer cells, leaving healthy cells unharmed.
Efectos Bioquímicos Y Fisiológicos
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is its specificity for cancer cells, which reduces the risk of toxicity to healthy cells. It has also been shown to have potent anti-cancer effects at low concentrations. However, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
For research on 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl include exploring its potential as a treatment for specific types of cancer, investigating its anti-inflammatory effects, and improving its solubility and half-life. Other areas of research could include exploring the mechanism of action of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in more detail and identifying potential drug targets for combination therapy. Overall, 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl shows great promise as a potential anti-cancer agent and warrants further investigation.
Métodos De Síntesis
The synthesis of 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl involves the reaction of labd-14-en-8,13-diol with piperidine and acetic anhydride, followed by oxidation with m-chloroperbenzoic acid. This method has been reported to yield 8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl in high purity and yield.
Propiedades
Número CAS |
114376-11-3 |
|---|---|
Nombre del producto |
8,13-Epoxy-6-beta-(piperidinoacetoxy)-1-alpha,7-beta,9-alpha-trihydroxy-labd-14-en-11-one HCl |
Fórmula molecular |
C27H44ClNO7 |
Peso molecular |
530.1 g/mol |
Nombre IUPAC |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C27H43NO7.ClH/c1-7-24(4)15-18(30)27(33)25(5)17(29)11-12-23(2,3)21(25)20(22(32)26(27,6)35-24)34-19(31)16-28-13-9-8-10-14-28;/h7,17,20-22,29,32-33H,1,8-16H2,2-6H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1 |
Clave InChI |
QGRXRBJNZDDDHY-YHEOSNBFSA-N |
SMILES isomérico |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)O)OC(=O)CN4CCCCC4)(C)C)O)C)O)C=C.Cl |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
SMILES canónico |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CN4CCCCC4)C)O)C.Cl |
Sinónimos |
6-((piperidino)acetoxy)-7-desacetylforskolin HL 706 HL-706 HL706 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
